2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

説明

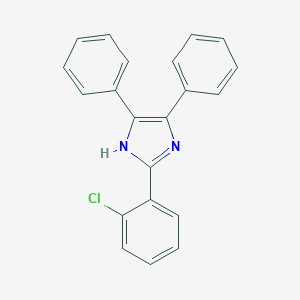

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 2-chlorophenyl group and two phenyl groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of benzil with 2-chlorobenzylamine in the presence of ammonium acetate. The reaction is usually carried out in a solvent such as ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .

化学反応の分析

Types of Reactions: 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution typically involves reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of halogenated or nitrated derivatives .

科学的研究の応用

Antiviral Properties

One of the most significant applications of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole is its antiviral activity. A study investigated its complex with Zinc(II) against the dengue virus type-2 (DENV-2). The compound exhibited an inhibitory concentration (IC50) of 34.42 μg/ml against DENV-2 replication in cell cultures, demonstrating its potential as an antiviral agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that various imidazole derivatives, including those with chlorophenyl substitutions, display significant antibacterial and antifungal activities. In particular, compounds with chlorophenyl groups showed enhanced anti-inflammatory effects and moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented in studies where it was found to significantly inhibit inflammation markers. The presence of the chlorophenyl group was correlated with increased anti-inflammatory efficacy compared to other substitutions .

Pharmacological Insights

The pharmacokinetic properties of this compound have been explored through various analytical techniques, including high-performance liquid chromatography (HPLC). This compound can be effectively separated and analyzed using reverse-phase HPLC methods, which are crucial for determining its bioavailability and therapeutic index in drug development .

Case Study 1: Antiviral Application

In a controlled study on the antiviral effects of Zinc(II)-2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole against DENV-2, researchers found that the compound not only inhibited viral replication but also exhibited low cytotoxicity in Vero cells (CC50 < 100 μg/ml). This suggests a favorable therapeutic window for potential clinical applications .

Case Study 2: Antimicrobial Screening

A series of imidazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that the chlorophenyl-substituted derivatives exhibited the highest levels of inhibition against tested microbial strains, reinforcing the importance of substituent choice in enhancing biological activity .

作用機序

The mechanism of action of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .

類似化合物との比較

- 2-Phenyl-4,5-diphenyl-1H-imidazole

- 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole

- 2-(2-Bromophenyl)-4,5-diphenyl-1H-imidazole

Comparison: Compared to its analogs, 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

生物活性

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole is a compound that belongs to the imidazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, antifungal, and anticancer properties. The synthesis methods, structure-activity relationships (SAR), and relevant case studies are also discussed.

Synthesis of this compound

The synthesis of this compound involves several steps that typically include the condensation of appropriate phenyl and chlorophenyl derivatives under controlled conditions. The compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Example Synthesis Procedure

- Reagents : Use 2-chlorobenzaldehyde and diphenylamine as starting materials.

- Reaction Conditions : Conduct the reaction in a suitable solvent (e.g., ethanol) at elevated temperatures.

- Purification : Isolate the product through crystallization or chromatography.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study comparing various imidazole derivatives, it was found that this compound showed comparable efficacy to standard anti-inflammatory drugs like diclofenac at specific dosages (100 mg/kg b.w.) . The mechanism of action is believed to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Antibacterial Activity

The antibacterial activity of this compound has been assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that it possesses moderate to good antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

- E. coli : MIC values ranged from 4.69 to 22.9 µM.

- S. aureus : MIC values ranged from 5.64 to 77.38 µM .

These findings suggest that the presence of the chlorophenyl group enhances its antibacterial efficacy.

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans. The observed MIC values ranged from 16.69 to 78.23 µM, indicating potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies against various cancer cell lines. Notably, it showed promising results against liver carcinoma cells (HEPG2), with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The structure-activity relationship analysis revealed that modifications on the phenyl rings significantly affect its cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives often correlates with their structural features. For this compound:

- The chlorine substitution on the phenyl ring appears to enhance both anti-inflammatory and antibacterial activities.

- Variations in the diphenyl moiety can influence binding affinity to biological targets, particularly in anticancer applications .

Case Studies

Several studies have documented the effectiveness of imidazole derivatives in clinical settings:

- A study reported significant pain relief in animal models using imidazole derivatives similar to this compound.

- Clinical trials assessing the efficacy of imidazole-based compounds for inflammatory diseases have shown promising results, leading to further investigations into their therapeutic potential.

特性

IUPAC Name |

2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2/c22-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)20(24-21)16-11-5-2-6-12-16/h1-14H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWNXQGJAPQOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6143-80-2 | |

| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8061894 | |

| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707-67-1 | |

| Record name | 2-(o-Chlorophenyl)-4,5-diphenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is known about the structural characteristics of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole?

A1: this compound is an organic compound with the molecular formula C21H15ClN2 []. Its crystal structure reveals two independent molecules within the asymmetric unit []. Notably, one molecule exhibits disorder in the chlorophenyl ring, with two orientations possible due to rotation around the bond connecting it to the imidazole ring []. These independent molecules form chains along the a-axis through N—H⋯N intermolecular hydrogen bonds [].

Q2: Has this compound been utilized in any specific chemical reactions or applications?

A2: While the provided research [] focuses on the structural characterization of this compound, a related compound, Fe3O4@SiO2·HM·SO3H, has been shown to catalyze the synthesis of various 2,4,5-trisubstituted imidazoles, including this compound, under microwave irradiation and solvent-free conditions []. This suggests potential applications of these imidazole derivatives in synthetic chemistry, but further research is needed to explore the specific reactivity and potential applications of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。